



Application Notes and Protocols for Isomorellinol Treatment in Cell Culture

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Compound of Interest		
Compound Name:	Isomorellinol	
Cat. No.:	B15581208	Get Quote

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Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic pathways for **Isomorellinol** is limited. The following data and protocols are primarily based on studies of its close structural analog, Isomorellin, which has been shown to induce apoptosis in cholangiocarcinoma (CCA) cell lines.[1][2] **Isomorellinol** has also been identified as a caged xanthone that induces apoptosis in CCA cells via the mitochondrial-dependent pathway.[1] Researchers should consider this information as a starting point and optimize protocols for their specific cell lines and experimental conditions.

Introduction

Isomorellinol is a naturally occurring caged xanthone with demonstrated anti-cancer properties. It belongs to a class of compounds that have been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.[1][2] These application notes provide guidelines for the use of **Isomorellinol** in cell culture, with a focus on cholangiocarcinoma (CCA) cells, based on available data for the closely related compound, Isomorellin.

Data Presentation

The cytotoxic effects of Isomorellin have been quantified against the human cholangiocarcinoma cell line KKU-100. The half-maximal inhibitory concentration (IC50) values,



which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

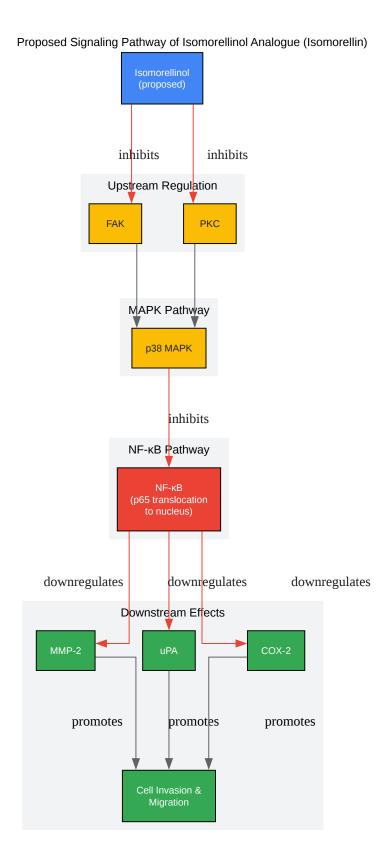
Cell Line	Compound	Time Point	IC50 (μM)
KKU-100	Isomorellin	24 hours	3.46 ± 0.19
KKU-100	Isomorellin	48 hours	3.78 ± 0.02
KKU-100	Isomorellin	72 hours	4.01 ± 0.01

Data from a study on Isomorellin, a close structural analog of Isomorellinol.[1][3]

Signaling Pathways

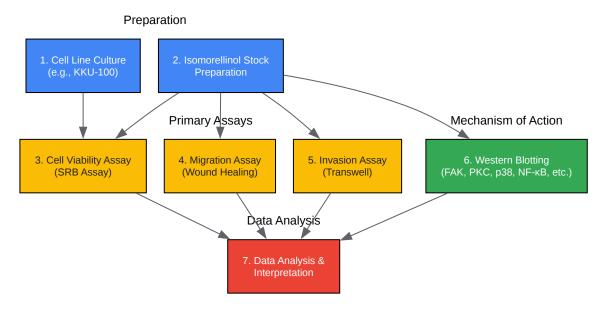
Based on studies with Isomorellin, **Isomorellinol** is proposed to inhibit cancer cell migration and invasion by modulating key signaling pathways. The primary mechanism involves the suppression of the NF-κB and p38 MAPK pathways. This leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for cancer cell invasion and metastasis. The proposed signaling cascade is illustrated below.[1][3]







General Experimental Workflow for Isomorellinol Treatment



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References

- 1. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]







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